3,5-Dimethyl-4-methoxybenzylamine
Description
3,5-Dimethyl-4-methoxybenzylamine is an organic compound with the molecular formula C10H15NO This compound is characterized by a methoxy group and two methyl groups attached to a benzene ring, along with a methanamine group
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHQAGJWKQGNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxybenzylamine typically involves the alkylation of 4-methoxy-3,5-dimethylphenol followed by amination. One common method includes the reaction of 4-methoxy-3,5-dimethylphenol with formaldehyde and hydrogen cyanide to form the corresponding nitrile, which is then reduced to the amine using hydrogen and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-methoxybenzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3,5-Dimethyl-4-methoxybenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
- (4-Methoxyphenyl)methanamine
- (3,5-Dimethylphenyl)methanamine
- (4-Methoxy-3,5-dimethylphenyl)ethanamine
Comparison: 3,5-Dimethyl-4-methoxybenzylamine is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups provides distinct properties that can be advantageous in specific applications .
Biological Activity
3,5-Dimethyl-4-methoxybenzylamine (CAS No. 1039927-88-2) is an organic compound characterized by a methoxy group and two methyl groups attached to a benzene ring along with a methanamine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHNO. Its structure includes:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Dimethyl Groups : Affect steric hindrance and electronic properties.
The interaction of these functional groups plays a critical role in the compound's biological activity, particularly its binding affinity to various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and methyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding capabilities. This compound may act as a modulator or inhibitor in various biochemical pathways, although specific targets remain to be fully elucidated.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzylamines have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Analogous compounds have demonstrated cytotoxic effects in various cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic efficacy. For example, compounds with similar structures have shown significant activity against glioblastoma cells .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzylamine exhibited minimum inhibitory concentrations (MICs) against several bacterial strains. While specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
- Cytotoxicity in Cancer Cells : In vitro studies on related compounds showed LC50 values in the nanomolar range for glioblastoma cells. These findings indicate that modifications to the benzylamine structure can lead to potent anticancer agents .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and dimethyl groups | Potential antimicrobial and anticancer activity |
| (4-Methoxyphenyl)methanamine | Methoxy group only | Moderate antimicrobial activity |
| (3,5-Dimethylphenyl)methanamine | Dimethyl groups only | Limited biological studies available |
The comparative analysis indicates that the unique combination of functional groups in this compound may enhance its biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
